4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole

Monomer Synthesis Cross-Coupling Process Chemistry

Researchers optimizing high-voltage polymer donors face a persistent trade-off: elevating open-circuit voltage (Voc) often sacrifices charge transport. 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole (CAS 1369765-90-1) resolves this through its 5-chloro substitution that fine-tunes HOMO/LUMO energy levels, driving Voc to 0.85 V and PCE to 11.52%-over 8× higher than non-chlorinated analogs. The orthogonal 4,7-dibromo sites enable controlled stepwise cross-coupling for unsymmetrical D-A-D architectures unattainable with fully brominated or fluorinated BT monomers. A high-yield two-step bromination route ensures a reliable, cost-effective supply from milligram to pilot scale, making this the pragmatic choice for teams scaling up high-performance OPV and OFET materials.

Molecular Formula C6HBr2ClN2S
Molecular Weight 328.41 g/mol
Cat. No. B12963988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole
Molecular FormulaC6HBr2ClN2S
Molecular Weight328.41 g/mol
Structural Identifiers
SMILESC1=C(C2=NSN=C2C(=C1Cl)Br)Br
InChIInChI=1S/C6HBr2ClN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H
InChIKeyXZWOATRJMYYWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole: Key Halogenated Building Block for Organic Electronics


4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole (CAS: 1369765-90-1) is a tri-halogenated benzothiadiazole (BT) derivative . The BT core is a strong electron-accepting unit widely used in donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPV) and organic field-effect transistors (OFET) [1]. This specific compound features two bromine atoms at the 4- and 7-positions and a chlorine atom at the 5-position, making it a versatile building block for polymerization via cross-coupling reactions [2]. The distinct pattern of halogens imparts specific electronic and steric characteristics compared to other halogenated BT analogs [3].

Why Generic Benzothiadiazole Substitution Fails: The Critical Role of Halogen Pattern in 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole


Interchanging halogenated benzothiadiazole (BT) building blocks is not a viable strategy due to the profound impact of halogen identity and position on the resulting material's optoelectronic and morphological properties. The choice between chlorine, fluorine, or hydrogen at specific ring positions significantly alters the polymer's energy levels (HOMO/LUMO), molecular packing, and film morphology, which are critical for device performance [1]. For instance, chlorination has been shown to be an effective method for fine-tuning energy levels and improving open-circuit voltage (Voc) in solar cells compared to non-halogenated analogs, but the specific position of the chlorine is crucial for achieving optimal intermolecular interactions [2]. Furthermore, the presence of bromine atoms at the 4- and 7-positions is essential for enabling efficient cross-coupling polymerizations, and replacing them with other halogens would drastically alter the synthetic pathway and reaction kinetics [3]. Therefore, 4,7-dibromo-5-chlorobenzo[c][1,2,5]thiadiazole offers a unique and non-interchangeable combination of electronic tuning (via 5-Cl) and synthetic versatility (via 4,7-Br).

Quantitative Differentiation of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole Against Close Analogs


Synthetic Efficiency: Enabling a Two-Step, High-Yield Monomer Synthesis

The specific halogen pattern of 4,7-dibromo-5-chlorobenzo[c][1,2,5]thiadiazole allows for a simple, two-step synthesis from commercially available 5-chloro-2,1,3-benzothiadiazole with high yield [1]. This contrasts with the synthesis of analogs like 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole, which would require starting from a different, potentially less accessible fluorinated precursor or using more complex fluorination steps, often leading to lower yields and increased cost [2]. This synthetic advantage directly impacts procurement by ensuring a more reliable and cost-effective supply chain for the building block.

Monomer Synthesis Cross-Coupling Process Chemistry

Polymer Photovoltaic Performance: PCE Boost from Monochlorination Strategy

A direct comparative study on benzothiadiazole-based polymer donors demonstrated that incorporating a single chlorine atom (monochlorination) on the BT unit, as in 4,7-dibromo-5-chlorobenzo[c][1,2,5]thiadiazole, significantly elevates photovoltaic performance compared to the non-chlorinated analog [1]. The chlorinated polymer achieved a power conversion efficiency (PCE) of 11.52%, which is over 8 times higher than the PCE of 1.42% observed for the device based on the analogous non-chlorinated polymer [1]. This improvement is attributed to the optimized energy levels and enhanced molecular packing enabled by the 5-chloro substituent.

Organic Photovoltaics Polymer Solar Cells Power Conversion Efficiency

Charge Transport: Chlorinated BT Units Yield Higher OFET Hole Mobility

The introduction of chlorine atoms onto the benzothiadiazole unit is a proven strategy for improving the operational stability and charge transport in organic field-effect transistors (OFETs) [1]. In a study comparing various chlorinated and non-chlorinated polymers, the chlorinated benzothiadiazole-based polymer P2ClBT-TVT exhibited the highest hole mobility of up to 0.147 cm² V⁻¹ s⁻¹ [2]. This performance benchmark, attributed to the electron-withdrawing and structural ordering effects of chlorine, suggests that polymers synthesized from the 5-chloro-substituted monomer (4,7-dibromo-5-chlorobenzo[c][1,2,5]thiadiazole) are prime candidates for achieving high-performance p-channel OFETs.

Organic Field-Effect Transistors Hole Mobility Charge Transport

Fine-Tuning Energy Levels: Chlorine vs. Fluorine for Optimized Voc

While fluorination is a common strategy to deepen energy levels, chlorination offers a distinct and often advantageous electronic profile. Density functional theory (DFT) studies on halogenated benzothiadiazole acceptors indicate that a 5-chloro substituent lowers the lowest unoccupied molecular orbital (LUMO) level to a greater extent than a 5-fluoro substituent in certain structural contexts, leading to enhanced electron affinity [1]. This deeper LUMO is beneficial for increasing the open-circuit voltage (Voc) in organic solar cells. For example, a polymer incorporating a 5-chloro-benzothiadiazole unit achieved an open-circuit voltage (Voc) of 0.85 V, a significant enhancement attributed to the optimized LUMO level [2].

Electron Affinity Open-Circuit Voltage DFT Calculation

Reaction Orthogonality: Dual Halogen Functionality for Complex Architectures

A key differentiator of 4,7-dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is its ability to undergo sequential, chemoselective reactions due to the differing reactivities of its C-Br and C-Cl bonds. A patent explicitly demonstrates the first step, where the compound reacts via Stille coupling with tributyl(thiophen-2-yl)stannane to yield 4-bromo-5-chloro-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole, leaving the 4-bromo and 5-chloro positions intact for subsequent modification [1]. This orthogonal reactivity is absent in analogs like 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole, where the stronger C-F bond is inert under standard cross-coupling conditions, limiting the synthetic versatility to a single coupling event [2].

Chemoselectivity Cross-Coupling Stepwise Functionalization

Best-Fit Research and Industrial Applications for 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole


High-Efficiency, High-Voc Polymer Donors for Organic Solar Cells

Given its ability to significantly enhance power conversion efficiency (PCE to 11.52% vs 1.42% for non-chlorinated analogs) and open-circuit voltage (Voc to 0.85 V) in polymer solar cells, 4,7-dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is the building block of choice for researchers aiming to develop next-generation, high-voltage polymer donors [1]. Its incorporation into D-A copolymers is a validated strategy for achieving record-breaking efficiencies in this field [2].

High-Performance and Stable p-Channel OFETs

The proven link between chlorinated benzothiadiazole units and high hole mobilities (up to 0.147 cm² V⁻¹ s⁻¹) makes this monomer a strategic starting point for developing high-performance p-type semiconducting polymers for OFETs [3]. The enhanced operational stability offered by chlorine substitution also addresses a key challenge in OFET commercialization [4].

Synthesis of Complex, Unsymmetrical D-A Molecules and Polymers

The unique orthogonal reactivity profile—a reactive C-Br bond for initial coupling and a remaining C-Br bond for subsequent elaboration—enables the controlled, stepwise construction of unsymmetrical D-A-D or D-A-A′ architectures [5]. This is unattainable with fully brominated or fluorinated analogs, making this compound essential for materials scientists exploring complex, multi-component systems where precise control over the molecular sequence is required [6].

Scaled-Up Production of Polymer Semiconductors

For teams transitioning from laboratory research to pilot-scale production, the high-yield synthesis of 4,7-dibromo-5-chlorobenzo[c][1,2,5]thiadiazole provides a significant procurement advantage [7]. The simple, two-step bromination process ensures a more reliable and cost-effective supply of this key monomer compared to fluorinated or more complexly substituted analogs, making it a pragmatic choice for scaling up the synthesis of advanced organic electronic materials [8].

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